molecular formula C13H8F2N2O3S B11043668 7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(2,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11043668
M. Wt: 310.28 g/mol
InChI Key: BTRAQLXTTBNMCM-UHFFFAOYSA-N
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Description

7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fused isothiazolo-pyridine ring system, which is substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor containing the isothiazole and pyridine moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of advanced materials, coatings, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but typically involve inhibition or activation of the target, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxamide
  • 7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-methyl ester

Uniqueness

The uniqueness of 7-(2,4-difluorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the carboxylic acid group may enhance its solubility, reactivity, and potential for forming hydrogen bonds, which can be crucial in biological interactions and material properties.

Properties

Molecular Formula

C13H8F2N2O3S

Molecular Weight

310.28 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F2N2O3S/c14-5-1-2-6(8(15)3-5)7-4-9(18)16-10-11(13(19)20)17-21-12(7)10/h1-3,7H,4H2,(H,16,18)(H,19,20)

InChI Key

BTRAQLXTTBNMCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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